![molecular formula C10H14O3 B2975690 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 1000622-44-5](/img/structure/B2975690.png)
7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is a chemical compound with the CAS Number: 1000622-44-5 . It has a molecular weight of 182.22 . The IUPAC name for this compound is 7-oxobicyclo[3.3.1]nonane-3-carboxylic acid .
Synthesis Analysis
The synthesis of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Molecular Structure Analysis
The InChI code for 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is 1S/C10H14O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-8H,1-5H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid is a powder at room temperature .Applications De Recherche Scientifique
Conformational Preference and Analysis
Boat-chair Conformational Preference : 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives, such as 9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid, exhibit a preference for boat-chair conformation. This conformational preference is influenced by the presence of exo, exo-substituents, as evidenced in nmr spectra studies (Camps & Iglesias, 1985).
Conformational Analysis : The conformational analysis of various 2,4-disubstituted 9-oxobicyclo[3.3.1]nonane derivatives, derived from 9-oxobicyclo[3.3.1]nonane- exo -2, exo -4-dicarboxylic acid, has been explored using 1 H and 13 C NMR spectroscopy, aided by Molecular Mechanics Calculations (MM3 program) (Camps et al., 1995).
Synthetic Applications
Synthesis of Derivatives : A variety of derivatives of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid have been synthesized, including those for potential biological activity testing. This includes the synthesis of 7-hydroxy-3, 9-diazabicyclo[3.3.1]nonane, indicating its utility in creating complex molecular structures (Nikit-skaya et al., 1965).
Synthesis of Non-steroidal Mimetics : Bicyclo[3.3.1]nonane derivatives, including 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid, have been used to synthesize non-steroidal 2-methoxyestradiol mimetics, demonstrating cytotoxicity to human lung carcinoma cell line A549 (Nurieva et al., 2017).
Fragmentation and Ring Closure Reactions : It has been used in fragmentation and ring closure reactions, demonstrating its versatility in synthetic organic chemistry (Stetter & Tillmanns, 1972).
Safety and Hazards
Orientations Futures
The future directions for the study of 7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For example, many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Propriétés
IUPAC Name |
7-oxobicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-8H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESICXXXLWJYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)

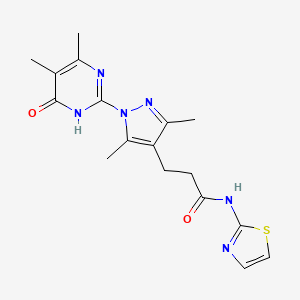
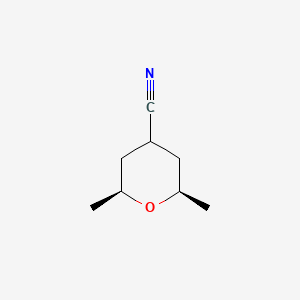

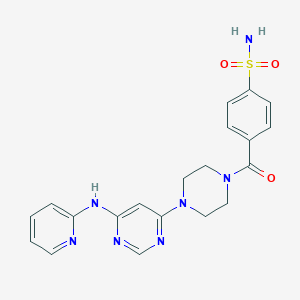
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)
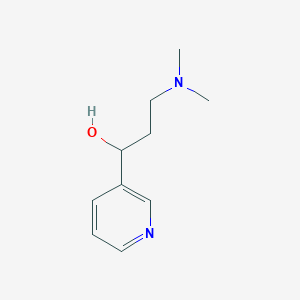

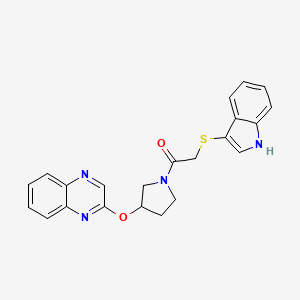
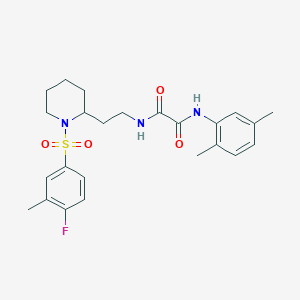
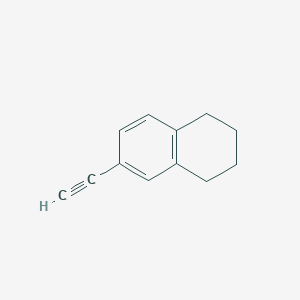
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)